molecular formula C8H15NO2 B1485528 trans-2-(Morpholin-4-yl)cyclobutan-1-ol CAS No. 2143042-41-3

trans-2-(Morpholin-4-yl)cyclobutan-1-ol

Cat. No.: B1485528
CAS No.: 2143042-41-3
M. Wt: 157.21 g/mol
InChI Key: IQICDDOZUFNCIJ-HTQZYQBOSA-N
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Description

trans-2-(Morpholin-4-yl)cyclobutan-1-ol: is a chemical compound belonging to the class of heterocyclic organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Morpholin-4-yl)cyclobutan-1-ol typically involves the reaction of morpholine with cyclobutanone under specific conditions. The reaction can be carried out using a variety of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the compound is produced through large-scale chemical reactions that ensure consistency and quality. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

trans-2-(Morpholin-4-yl)cyclobutan-1-ol: undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various derivatives, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce different reduced forms.

  • Substitution: : Substitution reactions involve replacing one or more atoms in the molecule with different atoms or groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, chromium trioxide (CrO3), and other oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

  • Substitution: : Nucleophiles like ammonia or halides, and electrophiles such as alkyl halides.

Major Products Formed

  • Oxidation: : Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.

  • Reduction: : Reduced forms of the compound, often with different functional groups.

  • Substitution: : Substituted derivatives with different atoms or groups attached to the core structure.

Scientific Research Applications

trans-2-(Morpholin-4-yl)cyclobutan-1-ol: has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: : Explored for its therapeutic potential in drug development and as a lead compound for new medications.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-(Morpholin-4-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions.

Comparison with Similar Compounds

trans-2-(Morpholin-4-yl)cyclobutan-1-ol: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Other cyclobutanol derivatives, morpholine derivatives, and related heterocyclic compounds.

  • Uniqueness: : Its specific structural features and chemical properties set it apart from other compounds, making it suitable for particular applications.

Properties

IUPAC Name

(1R,2R)-2-morpholin-4-ylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-2-1-7(8)9-3-5-11-6-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQICDDOZUFNCIJ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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